molecular formula C8H5Cl5 B1581909 1-(Dichloromethyl)-2-(trichloromethyl)benzene CAS No. 2741-57-3

1-(Dichloromethyl)-2-(trichloromethyl)benzene

Cat. No.: B1581909
CAS No.: 2741-57-3
M. Wt: 278.4 g/mol
InChI Key: UXMNSLMVCBBGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)-2-(trichloromethyl)benzene (CAS: 258-833-2; EINECS: 220-373-5) is a polychlorinated aromatic compound with the molecular formula C₈H₅Cl₅ . Its structure features a benzene ring substituted with both dichloromethyl (–CHCl₂) and trichloromethyl (–CCl₃) groups at the 1- and 2-positions, respectively. This arrangement confers high electron-withdrawing character, influencing its reactivity and stability.

The compound’s applications remain underexplored in the literature, but structurally related haloaromatics are used in polymer treatment (e.g., modifying synthetic polyester fibers) and as intermediates in agrochemical or pharmaceutical synthesis .

Properties

IUPAC Name

1-(dichloromethyl)-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMNSLMVCBBGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181836
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2741-57-3
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2741-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dichloromethyl)-2-(trichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Dichloromethyl)-2-(trichloromethyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8ZP7BKF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Photochlorination of Arene Precursors

A primary method for preparing trichloromethyl-substituted benzenes, including derivatives like 1-(dichloromethyl)-2-(trichloromethyl)benzene, is photochlorination of suitable arene compounds. This method involves:

  • Stepwise chlorination under UV light to introduce trichloromethyl groups onto the aromatic ring.
  • Use of molecular distillation techniques (thin film distillation, rectification) to purify the chlorinated products.
  • Collection of distillates containing the desired trichloromethyl-substituted benzene derivatives, optionally followed by further purification to isolate compounds such as bis(trichloromethyl)benzene analogs.

This approach allows controlled substitution patterns by adjusting reaction conditions and purification steps, yielding high-purity chloromethylated benzenes.

Halogen Exchange and Catalytic Chlorination in Autoclave

Another sophisticated method involves catalytic halogen exchange reactions under pressure:

  • Starting from precursors like 4-trichloromethyl-benzotrichloride, the compound is subjected to fluorination or chlorination in the presence of catalysts such as antimony pentachloride.
  • The reaction is conducted in an autoclave with controlled temperature (e.g., 60-100 °C) and pressure (up to 25 bars), often under hydrogen chloride or nitrogen atmosphere.
  • After reaction completion, the mixture is cooled, pressure released, and the catalyst is hydrolyzed and removed by filtration.
  • The organic phase is washed with dilute hydrochloric acid and water, then dried.
  • Final purification is achieved by fractional distillation under reduced pressure to isolate the desired chloromethylbenzene derivatives.

This method produces mixtures containing various chlorinated and fluorinated benzene derivatives, including this compound, with yields depending on reaction parameters and catalyst efficiency.

Dichlorination of Methyl(aryl) Sulfoxides and Sulfonium Salt Intermediates

Recent research introduces a novel synthetic route involving dichlorination of methyl(aryl) sulfoxides to form dichloromethyl(diaryl) sulfonium salts, which serve as intermediates for generating dichloromethyl-substituted benzenes:

  • Methyl(aryl) sulfoxides are treated with N-chlorosuccinimide at room temperature to yield dichlorinated sulfonium salts.
  • These salts are stable, air- and moisture-resistant solids that can be isolated and stored.
  • The sulfonium salts undergo further reactions, such as interrupted Pummerer reactions with nucleophilic arenes, leading to the formation of dichloromethyl-substituted aromatic compounds.
  • This method allows for mild reaction conditions and high selectivity, expanding the scope of chloromethylbenzene derivatives accessible synthetically.

While this method is more focused on generating dichloromethyl functionalities, it provides a complementary approach to classical chlorination methods.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Photochlorination of Aromatic Precursors UV light, chlorine gas, molecular distillation High purity, selective trichloromethylation Requires UV setup, multi-step purification
Catalytic Halogen Exchange in Autoclave Antimony pentachloride catalyst, HCl pressure, 60-100 °C Controlled substitution, scalable High pressure equipment needed, catalyst handling
Dichlorination of Methyl(aryl) Sulfoxides N-chlorosuccinimide, sulfonium salt intermediates Mild conditions, stable intermediates More complex intermediate synthesis

Research Findings and Analysis

  • The photochlorination method is well-established for introducing trichloromethyl groups on benzene rings, often yielding bis(trichloromethyl)benzene derivatives that can be further transformed.
  • The autoclave catalytic halogen exchange method allows fine-tuning of halogen substitution patterns, including dichloromethyl and trichloromethyl groups, with yields around 60-70% for related compounds.
  • The dichloromethyl(diaryl) sulfonium salt route represents a modern synthetic strategy enabling access to dichloromethyl-substituted benzenes under mild and scalable conditions, with potential for diverse functionalization.
  • Purification techniques such as fractional distillation under reduced pressure and molecular distillation are critical for isolating the target compound with high purity due to the close boiling points of chlorinated aromatic derivatives.

Physicochemical Data Relevant to Preparation and Purification

Property Value
Molecular Formula C8H5Cl5
Molecular Weight 278.39 g/mol
Density 1.5 ± 0.1 g/cm³
Boiling Point 310.2 ± 37.0 °C at 760 mmHg
Flash Point 142.1 ± 23.9 °C

These properties influence the choice of reaction conditions and purification techniques such as distillation temperatures and solvent selection.

Chemical Reactions Analysis

Types of Reactions

1-(Dichloromethyl)-2-(trichloromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce methyl-substituted benzene derivatives .

Scientific Research Applications

1-(Dichloromethyl)-2-(trichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)-2-(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl groups can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to changes in the activity of enzymes or the function of receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

1-Chloro-2-(dichloromethyl)benzene (CAS 88-66-4)

  • Structure : Benzene ring with –Cl at position 1 and –CHCl₂ at position 2.
  • Properties : Molecular weight 195.47 g/mol, density 1.381 g/cm³, boiling point 225–232°C .
  • Applications : Used in treating synthetic polyester fibers, highlighting its role as a functional modifier .
  • Key Difference : Lacks the –CCl₃ group, reducing its electron-withdrawing effects compared to the target compound.

1-Chloro-4-(trichloromethyl)benzene (CAS 2039-85-2)

  • Structure : –Cl at position 1 and –CCl₃ at position 3.
  • Properties : Molecular formula C₇H₄Cl₄; Henry’s Law constant data suggest moderate volatility .

Nitro- and Fluoro-Substituted Derivatives

1-(Dichloromethyl)-2-nitrobenzene (CAS 3284-77-3)

  • Structure: –NO₂ at position 2 and –CHCl₂ at position 1.
  • Key Difference : The nitro group introduces explosive hazards absent in the target compound .

3-Fluoro-1-(dichloromethyl)benzene (CAS 402-64-2)

  • Structure : –F at position 3 and –CHCl₂ at position 1.

Complex Polychlorinated Analogues

2,4-Dichloro-3-(dichloromethyl)-1-fluoro-5-(trichloromethyl)benzene (CAS 214774-60-4)

  • Structure : Multiple substituents (–Cl, –F, –CHCl₂, –CCl₃) create steric hindrance.
  • Properties : Higher molecular complexity (C₇H₃Cl₅F) may reduce thermal stability compared to simpler derivatives .

Environmental and Toxicological Profiles

Benzal Chloride (Dichloromethylbenzene; CAS 98-87-3)

  • Toxicity: Classified by IARC as Group 2A (probable carcinogen) due to metabolite reactivity .
  • Key Difference : The target compound’s additional –CCl₃ group may exacerbate persistence and bioaccumulation risks.

DDT Analogues (e.g., 1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)

  • Environmental Impact: Known for environmental persistence and endocrine disruption .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-(Dichloromethyl)-2-(trichloromethyl)benzene 258-833-2 C₈H₅Cl₅ 306.35 Not reported Under investigation
1-Chloro-2-(dichloromethyl)benzene 88-66-4 C₇H₅Cl₃ 195.47 225–232 Polymer treatment
1-Chloro-4-(trichloromethyl)benzene 2039-85-2 C₇H₄Cl₄ 229.91 Not reported Intermediate synthesis

Table 2: Toxicity and Regulatory Status

Compound Name Carcinogenicity (IARC Group) Environmental Persistence Key Risks
Benzal Chloride 2A High Metabolic activation to carcinogens
This compound Not classified Likely high Potential bioaccumulation concerns
DDT Analogues 2A Very high Endocrine disruption, biomagnification

Biological Activity

1-(Dichloromethyl)-2-(trichloromethyl)benzene, commonly referred to as hexachloroparaxylene (CAS Number: 68-36-0), is a chlorinated aromatic compound with significant biological activity. Its chemical structure, which includes multiple chlorine atoms, contributes to its reactivity and potential toxicity. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₈H₄Cl₆
  • Molecular Weight : 312.84 g/mol
  • Density : 1.628 g/cm³
  • Boiling Point : 312 °C
  • Melting Point : 106-110 °C
  • Flash Point : 153 °C

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its toxicity and potential carcinogenic effects. Studies have shown that compounds with similar chlorinated structures can affect cellular processes and contribute to various health issues.

Toxicity and Carcinogenicity

Research indicates that chlorinated compounds are often associated with toxicological effects, including:

Study on Swine Fascioliasis

A notable study involving hexachloroparaxylene investigated its application in treating fascioliasis in swine. The findings suggested that the compound could be effective in managing this parasitic infection, although the exact mechanism of action remains unclear .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of hexachloroparaxylene on mammalian cells. The study indicated significant cytotoxicity at elevated concentrations, suggesting a dose-dependent relationship between exposure levels and cellular viability .

The biological activity of this compound may involve:

  • Interference with Cellular Signaling Pathways : Chlorinated compounds can disrupt normal signaling pathways, leading to altered cell function and potential apoptosis.
  • Reactive Metabolite Formation : Upon metabolism, the compound may generate reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, potentially leading to mutagenesis.

Summary of Findings

PropertyDetails
Molecular FormulaC₈H₄Cl₆
Molecular Weight312.84 g/mol
Density1.628 g/cm³
Boiling Point312 °C
Melting Point106-110 °C
Flash Point153 °C
Acute ToxicityCorrosive
Carcinogenic PotentialPossible due to structural similarity to known carcinogens

Q & A

Q. What are the primary synthetic routes for 1-(Dichloromethyl)-2-(trichloromethyl)benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) reactions. A common approach involves chlorination of toluene derivatives using reagents like Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) in anhydrous conditions. For example, dichloromethyl groups can be introduced via Friedel-Crafts alkylation using AlCl₃ as a catalyst . Optimization includes:
  • Temperature control : Higher temperatures (>70°C) risk decomposition.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the product with >95% purity .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy :
  • ¹H NMR : Absence of aromatic protons (due to chlorine substitution) and signals for dichloromethyl (δ 5.8–6.2 ppm) and trichloromethyl (δ 4.9–5.3 ppm) groups .
  • ¹³C NMR : Peaks at ~70 ppm (CCl₂) and ~85 ppm (CCl₃) confirm substituents .
  • Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 228 (C₇H₄Cl₅⁺) with fragmentation patterns showing loss of Cl⁻ (m/z 193, 158) .
  • X-ray crystallography : Resolves steric effects between substituents on the benzene ring .

Q. What are the common reactivity patterns of this compound in substitution and elimination reactions?

  • Methodological Answer :
  • Nucleophilic substitution : The trichloromethyl group is more reactive than dichloromethyl due to higher electrophilicity. Reactions with NaOH (aqueous) yield 2-(trichloromethyl)phenol, while alcoholic KOH promotes elimination to form chlorinated alkenes .
  • Reduction : LiAlH₄ reduces trichloromethyl to CH₃, but dichloromethyl remains intact, producing 1-(dichloromethyl)-2-methylbenzene .
  • Oxidation : KMnO₄/H₂SO₄ oxidizes dichloromethyl to COOH, forming 2-(trichloromethyl)benzoic acid .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Steric effects : The trichloromethyl group at the ortho position hinders electrophilic attack at C₁ and C₃. Meta-directing effects dominate, favoring reactions at C₄ or C₅ .
  • Electronic effects : The electron-withdrawing Cl groups deactivate the ring, slowing EAS. Computational studies (DFT) show localized positive charge at C₄, making it susceptible to nucleophilic attack .
  • Experimental validation : Competitive reactions with HNO₃/H₂SO₄ show nitration occurs predominantly at C₄ (70% yield) .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., boiling points) for this compound?

  • Methodological Answer :
  • Data reconciliation : Compare experimental methods (e.g., differential scanning calorimetry vs. distillation). For example, reported boiling points range from 225–232°C ; discrepancies arise from impurities or measurement techniques.
  • Standardization : Use high-purity samples (>99%) and calibrated equipment. Gas chromatography-mass spectrometry (GC-MS) can verify purity .
  • Computational validation : Apply group contribution methods (e.g., Joback) to predict boiling points and cross-validate experimental data .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :
  • QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives. For this compound, logP = 4.7 predicts high lipophilicity and bioaccumulation potential .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. The C-Cl BDE (~320 kJ/mol) suggests resistance to hydrolysis .
  • Ecotoxicity assays : Use in silico tools like ECOSAR to predict LC₅₀ values for aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Dichloromethyl)-2-(trichloromethyl)benzene
Reactant of Route 2
1-(Dichloromethyl)-2-(trichloromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.